Terreic acid (6CI)

Antibacterial Enzyme Inhibition Cell Wall Biosynthesis

Terreic acid (6CI), chemically designated as (1R,6S)-3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione (CAS 121-40-4), is a quinone epoxide natural product isolated from Aspergillus terreus. It exhibits a unique dual-mechanism profile, acting as both a covalent inhibitor of the bacterial cell wall biosynthetic enzyme MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) and a selective inhibitor of Bruton's tyrosine kinase (BTK).

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
Cat. No. B8209429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerreic acid (6CI)
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2C(C1=O)O2)O
InChIInChI=1S/C7H6O4/c1-2-3(8)5(10)7-6(11-7)4(2)9/h6-8H,1H3
InChIKeyATFNSNUJZOYXFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terreic Acid (6CI) for Research and Industrial Procurement: Key Properties and Comparator Context


Terreic acid (6CI), chemically designated as (1R,6S)-3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione (CAS 121-40-4), is a quinone epoxide natural product isolated from Aspergillus terreus [1]. It exhibits a unique dual-mechanism profile, acting as both a covalent inhibitor of the bacterial cell wall biosynthetic enzyme MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) and a selective inhibitor of Bruton's tyrosine kinase (BTK) [2]. Its molecular weight is 154.12 g/mol (C7H6O4), and it demonstrates antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as anti-tumor effects in vitro and in vivo [3]. This compound serves as a critical chemical probe for investigating MurA-dependent antibacterial mechanisms and BTK-mediated signaling pathways.

Why Terreic Acid Cannot Be Substituted with In-Class Polyketide Antibiotics or Standard Kinase Inhibitors


Terreic acid occupies a unique chemical space that precludes simple substitution with other polyketide antibiotics or BTK inhibitors. Unlike fosfomycin, which shares the MurA target but exhibits bactericidal activity and a closed active-site conformation upon binding, terreic acid induces an open, solvent-exposed dead-end complex and acts primarily as a bacteriostatic agent [1]. Furthermore, while Ibrutinib is a potent irreversible BTK inhibitor (IC50 ~0.5 nM), it lacks the concurrent antibacterial activity and protein synthesis inhibition (via leucyl-tRNA blockade) that terreic acid provides [2]. Patulin, a structurally related polyketide mycotoxin, shares a common biosynthetic origin but exhibits distinct toxicological and pharmacological profiles, making it unsuitable for the same research applications [3]. These mechanistic and functional divergences underscore the necessity of sourcing authentic terreic acid for studies where its specific multi-target profile is required.

Quantitative Differentiation of Terreic Acid: Head-to-Head Data Against Key Comparators


MurA Inactivation Kinetics: Terreic Acid vs. Fosfomycin

In a direct head-to-head comparison using E. cloacae MurA, terreic acid exhibited an IC50 of 14 ± 0.6 µM, which is approximately 56-fold less potent than fosfomycin (IC50 = 0.25 ± 0.01 µM) [1]. Despite this potency difference, the structural consequences of covalent modification are fundamentally distinct: terreic acid induces an open, solvent-exposed enzyme conformation, whereas fosfomycin results in a closed conformation [2].

Antibacterial Enzyme Inhibition Cell Wall Biosynthesis

Bacteriostatic vs. Bactericidal Action: Terreic Acid vs. Fosfomycin

A comparative study using E. coli strains revealed a critical functional divergence. While overexpression of MurA conferred resistance to fosfomycin, it did not protect cells treated with terreic acid, indicating that MurA is not the primary cellular target [1]. Furthermore, flow cytometry analysis showed that terreic acid's antibiotic action is primarily bacteriostatic, contrasting with the bactericidal action observed for fosfomycin [1].

Antibacterial Mechanism of Action Flow Cytometry

BTK Inhibition Selectivity: Terreic Acid vs. Ibrutinib

Terreic acid inhibits BTK catalytic activity with IC50 values of 10 µM (basal) and 3 µM (activated) [1]. While its potency is substantially lower than Ibrutinib (IC50 ≈ 0.5 nM), terreic acid exhibits a distinct selectivity profile: it blocks the interaction between the BTK pleckstrin homology (PH) domain and protein kinase C (PKC) (IC50 ≈ 30-100 µM) without affecting PKC activity [2]. It also shows minimal effect on a panel of other kinases including Lyn, Syk, PKA, casein kinase I, ERK1/2, and p38 [3].

Kinase Inhibition Selectivity Immunology

Antimicrobial Spectrum: Terreic Acid vs. Fosfomycin

Terreic acid demonstrates a broad antimicrobial spectrum with MIC values ranging from 12.5 to 100 µg/mL against various Gram-positive and Gram-negative bacteria, including Xanthomonas citri (12.5 µg/mL) and X. oryzae (50 µg/mL) [1]. In contrast, fosfomycin typically exhibits MIC values in the range of 0.5-4 µg/mL against susceptible E. coli and other Enterobacteriaceae, reflecting its higher potency [2]. However, terreic acid's activity against specific phytopathogens like Xanthomonas species may represent a niche application.

Antimicrobial MIC Spectrum of Activity

In Vivo Toxicity and Efficacy: Terreic Acid in Murine Tumor Models

In a murine Ehrlich ascites carcinoma model, terreic acid (administered i.p. at 150 µg/mouse/day for 8 days) prevented tumor-induced weight gain and prolonged survival [1]. The LD50 in mice was determined to be 75 mg/kg via intraperitoneal or intravenous injection [2]. While direct comparator data for other BTK inhibitors in this specific model are lacking, this data establishes a baseline for in vivo tolerability and anti-tumor efficacy.

In Vivo Toxicity Antitumor LD50

Metabolic Stability: Terreic Acid in Rat Liver Microsomes

In vitro incubations with rat liver microsomes in the presence of an NADPH regenerating system demonstrated that terreic acid is metabolically stable [1]. This finding suggests a low potential for rapid hepatic clearance via oxidative metabolism, a characteristic that may be advantageous for in vivo studies. In contrast, many polyketide natural products undergo rapid Phase I metabolism, limiting their bioavailability.

Metabolism Stability In Vitro ADME

High-Value Application Scenarios for Terreic Acid Based on Evidence


Investigating MurA-Independent Antibacterial Mechanisms

Given that terreic acid inactivates MurA in vitro but does not rely on MurA as its primary cellular target (as shown by the lack of protection upon MurA overexpression [1]), it is an ideal tool for studying alternative antibacterial pathways. Researchers can use terreic acid to probe for novel targets or to dissect the role of MurA in cell death versus growth arrest.

Elucidating BTK-PH Domain Interactions in Mast Cell Signaling

Terreic acid's unique ability to disrupt the interaction between the BTK PH domain and PKC, without inhibiting PKC activity [2], makes it a valuable chemical probe for studies focused on this specific protein-protein interaction. This is particularly relevant in immunology research exploring mast cell activation and B-cell development.

In Vivo Tumor Model Studies Requiring a Stable BTK/Antibacterial Dual Agent

With demonstrated in vivo efficacy in the Ehrlich ascites carcinoma model [3] and metabolic stability in liver microsomes [4], terreic acid is suitable for in vivo cancer research where both BTK inhibition and potential antimicrobial effects are of interest. Its LD50 of 75 mg/kg provides a clear dosing window for experimental design.

Antimicrobial Research Against Phytopathogenic Xanthomonas Species

The specific activity of terreic acid against Xanthomonas citri (MIC 12.5 µg/mL) and X. oryzae (MIC 50 µg/mL) [5] positions it as a candidate for agricultural or environmental microbiology research, distinct from clinical antibiotics like fosfomycin which are optimized for human pathogens.

Quote Request

Request a Quote for Terreic acid (6CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.